tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate
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Overview
Description
“tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate” is a compound that likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole derivatives are known to show a broad range of chemical and biological properties .Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the available resources. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Radioligand Synthesis
The compound tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate and its analogs have been explored for their potential in radioligand synthesis, particularly for the study of benzodiazepine receptors. Xiao-shu He et al. (1994) synthesized [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand with high affinity and selectivity for diazepam-insensitive benzodiazepine receptors, indicating its potential use in SPECT imaging (https://consensus.app/papers/synthesis-123itertbutyl-he/0310faca319f562786bba194a275e7b7/?utm_source=chatgpt). Similarly, A. Katsifis et al. (1999) prepared tert-butyl and ethyl 8-iodo-5,6 dihydro-5-methyl-6-oxo-4H-imidazo analogs to study the diazepam-insensitive benzodiazepine receptor subtype, with the tert-butyl analog exhibiting nanomolar affinity for these receptors in rat cerebellum homogenate membranes (https://consensus.app/papers/synthesis-evaluation-123ilabelled-analogues-agonist-katsifis/f5050de4ed825ca9b74f0906d85bc928/?utm_source=chatgpt).
Ligand Affinity and Selectivity
Research by Z. Gu et al. (1993) focused on the synthesis of imidazo[1,5-a][1,4]benzodiazepine esters with varying side chains to evaluate their affinities at diazepam-insensitive (DI) and diazepam-sensitive (DS) benzodiazepine receptors. The study found significant effects of the 3-position ester side chain on ligand affinity, particularly for the DI subtype, indicating the potential for developing highly selective ligands for this receptor subtype (https://consensus.app/papers/synthesis-evaluation-imidazo15a14benzodiazepine-gu/05768f8bf6025b5b977607925e514ef3/?utm_source=chatgpt).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structural analysis of compounds related to this compound. For instance, R. Hosmane et al. (1991) reported the synthesis of ring-expanded xanthines and xanthosines containing the imidazo[4,5-d][1,3]diazepine ring system, providing insights into the structural aspects of these compounds through single-crystal x-ray analyses (https://consensus.app/papers/synthesis-ringexpanded-xanthines-xanthosines-hosmane/5d8aa12af31d5f5eae8c35a639f6fb73/?utm_source=chatgpt).
Chemical Reactions and Derivatives
Further research includes the study of chemical reactions and the synthesis of novel derivatives. S. M. Ivanov et al. (2017) synthesized novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this compound analogs in chemical synthesis and potential applications in medicinal chemistry (https://consensus.app/papers/synthesis-halosubstituted-pyrazolo51c124triazines-ivanov/f8769b1ad54e582884f7b4a40bffcab8/?utm_source=chatgpt).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities .
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of this compound .
Properties
IUPAC Name |
tert-butyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-10-13-5-7-14(10)8-9-15/h5,7H,4,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGIWZUYCIAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CN2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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